![molecular formula C6H16ClNO B3095362 (2-Ethoxybutyl)amine hydrochloride CAS No. 1262771-60-7](/img/structure/B3095362.png)
(2-Ethoxybutyl)amine hydrochloride
Overview
Description
“(2-Ethoxybutyl)amine hydrochloride” is a chemical compound with the CAS Number: 1262771-60-7 . It has a molecular weight of 153.65 and its IUPAC name is 2-ethoxy-1-butanamine hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula: C6 H15 N O . Cl H . The InChI code for this compound is 1S/C6H15NO.ClH/c1-3-6(5-7)8-4-2;/h6H,3-5,7H2,1-2H3;1H .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 153.65 .Scientific Research Applications
Metabolism and Enzymatic Reactions
A detailed study on the metabolic fate of certain antidepressants reveals the importance of enzymatic processes in drug metabolism. The oxidative metabolism of drugs involves various enzymes and pathways, highlighting the significance of understanding these mechanisms for therapeutic purposes (Breyer‐Pfaff, 2004).
Environmental Remediation
The role of (2-Ethoxybutyl)amine hydrochloride in environmental remediation, specifically in the removal of persistent organic pollutants like sulfamethoxazole, is noteworthy. This review discusses the various cleaner techniques and materials involved in the adsorption and degradation of such contaminants, emphasizing the importance of sustainable technology development (Prasannamedha & Kumar, 2020).
Surface Chemistry for Biomolecule Immobilization
The amine groups in this compound are significant for surface chemistry applications. The review covers the methods for creating reactive chemical groups on surfaces for biomolecule immobilization, such as aminated surfaces, which are crucial for bio-interface applications. This work underscores the role of plasma-fabricated surfaces with amine groups in cell colonization and protein immobilization, stressing the importance of understanding surface chemistry in biomedical applications (Siow, Britcher, Kumar, & Griesser, 2006).
Safety and Hazards
properties
IUPAC Name |
2-ethoxybutan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-3-6(5-7)8-4-2;/h6H,3-5,7H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRHVEMBASIYCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)OCC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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